1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline
Overview
Description
Synthesis Analysis
Several synthetic routes have been developed for the preparation of dihydropyrrolo[1,2-a]quinoxaline derivatives. One method involves the Pictet–Spengler reaction, which is a powerful tool for constructing these heterocycles . Another approach is the reaction of 1-(2-aminophenyl)pyrrole with aromatic or heteroaromatic aldehydes in the presence of acetic acid, leading to high yields of the desired products . Additionally, a chiral phosphoramidate catalyzed Pictet–Spengler-type reaction has been employed for the asymmetric synthesis of these scaffolds . These methods demonstrate the versatility and tunability of the synthetic processes for generating a variety of substituted pyrroloquinoxalines.
Molecular Structure Analysis
The molecular structure of dihydropyrrolo[1,2-a]quinoxalines is characterized by the presence of a fused pyrrole and quinoxaline ring system. This bicyclic structure is often synthesized with various substituents, which can significantly influence the compound's properties and reactivity. The structural analysis is typically performed using spectroscopic techniques such as IR, NMR, and mass spectrometry to fully characterize the synthesized compounds .
Chemical Reactions Analysis
Dihydropyrrolo[1,2-a]quinoxalines participate in a variety of chemical reactions. They can serve as hydrogen sources in biomimetic asymmetric hydrogenation reactions, providing chiral amines with high enantiomeric excess . These compounds can also undergo oxidation to form pyrroloquinoxalines, as demonstrated in the synthesis of new series with different substituents on the quinoline ring . Furthermore, they can be used as building blocks for more complex molecules through reactions such as intramolecular Friedel–Crafts alkylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyrrolo[1,2-a]quinoxalines are influenced by their molecular structure and substituents. These compounds are generally synthesized as solids and characterized by their melting points, solubility, and stability. The presence of electron-donating or electron-withdrawing groups can affect their reactivity and the outcome of chemical reactions. For instance, the use of aliphatic aldehydes in their synthesis can lead to slow oxidation, which can be controlled by modifying the reaction conditions . The tunable nature of these compounds makes them suitable for a range of applications, including as biomimetic hydrogen sources and potential anticancer agents .
Scientific Research Applications
Metal-Free Hydrogenation
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxalines have been successfully synthesized through a metal-free hydrogenation process. This method uses B(C6F5)3 and tris(4-methoxyphenyl)phosphine, yielding high cis selectivities for 4-aryl-substituted substrates and trans-selectivities for 4-methyl-substituted substrates (Liu et al., 2018).
Synthesis and Biological Properties
The enantiopure (2S,3S,3aS,5S)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline-2,3,5-triol framework was synthesized using a strategy of 1,3-dipolar cycloaddition followed by isoxazolidine N–O bond reduction and cyclization via copper-catalyzed nucleophilic aromatic substitution (Cordero et al., 2013).
Catalysis and Synthesis Variations
Synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines can be achieved by reacting 1-(2-aminophenyl)pyrrole with aromatic or heteroaromatic aldehydes. Aliphatic aldehydes can also be used, leading to a slow oxidation to pyrrolo[1,2-a]quinoxalines (Abonía et al., 2001).
Anticancer Applications
4,5-Dihydropyrrolo[1,2-a]quinoxalines exhibit anticancer properties targeting the G protein-coupled estrogen receptor 1 (GPER). The synthesis of these compounds utilized the Pictet–Spengler reaction and demonstrated promising antiproliferative compounds in GPER-expressing cells (Carullo et al., 2021).
Biomimetic Hydrogen Sources
4,5-Dihydropyrrolo[1,2-a]quinoxalines are used as tunable and regenerable biomimetic hydrogen sources, applied in asymmetric hydrogenation of various compounds to produce chiral amines with high enantiomeric excess (Chen et al., 2014).
Green Synthesis Methods
An eco-friendly synthesis method for 4,5-dihydropyrrolo[1,2-a]quinoxalines has been developed using sulfamic acid, a green and recyclable catalyst, in water. This method features short reaction time, operational simplicity, high yields, and cytotoxic potential against cancer cell lines (Kamal et al., 2015).
Stereocontrolled Construction
Catalytic asymmetric synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines can be achieved using chiral phosphoramidate catalysts, producing structurally diverse derivatives with moderate to good enantioselectivities (Wang et al., 2016).
properties
IUPAC Name |
1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-6-11-10(5-1)12-8-9-4-3-7-13(9)11/h1-2,5-6,9,12H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAIOGMVPVWOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC3=CC=CC=C3N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649538 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline | |
CAS RN |
18019-17-5 | |
Record name | 1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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